N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide: is a chemical compound with the molecular formula C6H11NOS It is characterized by a cyclopropyl group attached to a hydroxymethyl group and an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(Hydroxymethyl)cyclopropaneacetonitrile.
Bromination: The starting material undergoes bromination to form a tribromo intermediate.
Acetylation: The tribromo intermediate is then acetylated to produce 3-bromo-2,2-bis(bromomethyl)propyl acetate.
Reduction: The acetate is reduced using zinc powder in the presence of a catalyst and an organic solvent.
Substitution and Hydrolysis: The reduced product undergoes substitution with a cyanide solution and subsequent hydrolysis to yield 1-(Hydroxymethyl)cyclopropaneacetonitrile.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The steps include bromination, acetylation, reduction, substitution, and hydrolysis, with careful control of reaction parameters to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethanethioamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxymethyl)cyclopropaneacetonitrile
- Cyclopropaneacetonitrile
- 1-(Hydroxymethyl)cyclopropaneacetonitrile
Uniqueness
N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide is unique due to its combination of a cyclopropyl group and an ethanethioamide moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
820252-91-3 |
---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]ethanethioamide |
InChI |
InChI=1S/C6H11NOS/c1-5(9)7-6(4-8)2-3-6/h8H,2-4H2,1H3,(H,7,9) |
InChI Key |
ULBFWTBLMWRWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.